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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and development of SHR-

6390 (dalpiciclib), a novel and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).

SHR-6390 has demonstrated significant anti-tumor activity in preclinical models and clinical

trials, particularly in hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2][3]

Core Mechanism of Action
SHR-6390 is an orally active, small-molecule inhibitor that selectively targets CDK4 and CDK6.

[4][5] These kinases are key regulators of the cell cycle, and their inhibition by SHR-6390 leads

to cell cycle arrest at the G1 phase, thereby preventing cancer cell proliferation.[5][6] The anti-

tumor effect of SHR-6390 is primarily mediated through the inhibition of retinoblastoma (Rb)

protein phosphorylation, a critical step in the G1-S phase transition.[6][7]

Signaling Pathway
The CDK4/6-Cyclin D-Rb pathway is a crucial regulator of cell cycle progression. In many

cancers, this pathway is dysregulated, leading to uncontrolled cell division. SHR-6390

intervenes by inhibiting the kinase activity of the CDK4/6-Cyclin D complex.
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CDK4/6 Signaling Pathway and SHR-6390's Point of Intervention.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b10829879?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829879?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Data
In Vitro Activity
SHR-6390 has demonstrated potent and selective inhibitory activity against CDK4 and CDK6.

Parameter Value Reference

CDK4 IC50 12.4 nM [4]

CDK6 IC50 9.9 nM [4]

SHR-6390 effectively inhibits the proliferation of a wide range of retinoblastoma-positive (Rb+)

cancer cell lines.[8]

Cell Line Cancer Type IC50 (nM)

MCF7 Breast 115.4

MCF7/TR (Tamoxifen-

Resistant)
Breast 229.5

BT-474 Breast 626.8

BT-474/T (Trastuzumab-

Resistant)
Breast 210.7

Eca 109
Esophageal Squamous Cell

Carcinoma
-

KYSE-510
Esophageal Squamous Cell

Carcinoma
-

Note: Specific IC50 values for Eca 109 and KYSE-510 were not provided in the searched

documents, but SHR-6390 was shown to inhibit their proliferation.

In Vivo Activity
In xenograft models, orally administered SHR-6390 demonstrated significant tumor growth

inhibition and, in some cases, tumor regression.[8][9]
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Xenograft
Model

Cancer Type Dosing Outcome Reference

U-87 MG Glioblastoma
37.5, 75, 150

mg/kg daily

Dose-dependent

tumor growth

inhibition;

regression at

highest dose.

[8]

MCF7/ARO Breast Cancer - - [9]

COLO 205 Colon Cancer - - [9]

Note: Specific dosing and outcome details for all models were not available in all cited

documents.

Clinical Development
SHR-6390 (dalpiciclib) has undergone extensive clinical evaluation, primarily in patients with

advanced breast cancer.

Phase 1 Studies
A first-in-human, open-label, phase 1 study in Chinese patients with advanced breast cancer

established the safety, tolerability, and recommended Phase 2 dose (RP2D) of dalpiciclib.[1][2]

Study Identifier Population Key Findings
Recommended
Phase 2 Dose

NCT02684266
Advanced Breast

Cancer

Acceptable safety

profile; dose-

proportional

pharmacokinetics.

150 mg once daily, 3

weeks on, 1 week off

Phase 1b Studies
Phase 1b trials evaluated dalpiciclib in combination with endocrine therapies.
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Study Identifier Combination Population Key Findings

NCT03481998

Dalpiciclib +

Letrozole/Anastrozole

or Fulvestrant

HR+/HER2- Advanced

Breast Cancer

Acceptable safety

profile; promising anti-

tumor activity.

Phase 3 Studies
Multiple Phase 3 trials have demonstrated the efficacy of dalpiciclib in combination with

endocrine therapy.

Trial Name Combination Population
Primary
Endpoint

Key Results

DAWNA-1

(NCT03927456)

Dalpiciclib +

Fulvestrant

Pretreated

HR+/HER2-

Advanced Breast

Cancer

Progression-Free

Survival (PFS)

Statistically

significant

improvement in

PFS.

DAWNA-2

(NCT03966898)

Dalpiciclib +

Letrozole/Anastr

ozole

First-line

HR+/HER2-

Advanced Breast

Cancer

Progression-Free

Survival (PFS)

Statistically

significant

improvement in

PFS.

DAWNA-A

(NCT04842617)

Adjuvant

Dalpiciclib +

Endocrine

Therapy

HR+/HER2-

Early Breast

Cancer

Invasive

Disease-Free

Survival (iDFS)

Statistically

significant

improvement in

iDFS.

Experimental Protocols
While proprietary, detailed, step-by-step protocols for the synthesis and evaluation of SHR-

6390 are not publicly available, the following sections outline the general methodologies

employed in its preclinical assessment based on published literature.

Cell Viability Assay
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To assess the anti-proliferative effects of SHR-6390, a common method is the Sulforhodamine

B (SRB) assay.
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General Workflow for a Cell Viability Assay.

General Procedure:

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

Cells are then treated with a range of concentrations of SHR-6390.

Following a multi-day incubation period, the cells are fixed to the plate.

The fixed cells are stained with SRB, a dye that binds to cellular proteins.

Unbound dye is washed away, and the protein-bound dye is solubilized.

The absorbance of the solubilized dye, which is proportional to the number of viable cells, is

measured using a microplate reader.

The half-maximal inhibitory concentration (IC50) is then calculated.

Western Blot Analysis
Western blotting is used to detect changes in protein expression and phosphorylation status,

such as the phosphorylation of Rb, following treatment with SHR-6390.
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General Workflow for Western Blot Analysis.

General Procedure:

Cells are treated with SHR-6390 for a specified time.

Total protein is extracted from the cells using a lysis buffer.

The protein concentration of each sample is determined to ensure equal loading.

Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel

electrophoresis (SDS-PAGE).

The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

The membrane is blocked to prevent non-specific antibody binding.

The membrane is incubated with a primary antibody specific to the protein of interest (e.g.,

phosphorylated Rb).

After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

A chemiluminescent substrate is added, which reacts with the enzyme to produce light that is

captured on film or by a digital imager.

Human Tumor Xenograft Models
To evaluate the in vivo efficacy of SHR-6390, human tumor cells are implanted into

immunocompromised mice.

General Procedure:

Human cancer cells are injected subcutaneously into immunocompromised mice (e.g.,

BALB/c nude mice).

Tumors are allowed to grow to a palpable size.

Mice are randomized into treatment and control groups.
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SHR-6390 is administered orally to the treatment group, typically on a daily schedule. The

control group receives a vehicle control.

Tumor volume and body weight are measured regularly throughout the study.

At the end of the study, tumors may be excised for further analysis (e.g., western blotting to

assess target engagement).

Pharmacokinetics
Pharmacokinetic studies in healthy volunteers have shown that dalpiciclib is well-absorbed

orally, with the maximum plasma concentration (Cmax) reached in 4-6 hours.[6] The terminal

half-life is approximately 43-45 hours.[6] Plasma exposure of dalpiciclib increases in a dose-

dependent manner.[6]

A mass balance study using [14C]-labeled SHR-6390 revealed that the majority of the drug is

eliminated in the feces.

Safety and Tolerability
Across clinical trials, dalpiciclib has demonstrated a manageable safety profile. The most

common treatment-related adverse events are hematological, including neutropenia and

leukopenia, which are class effects of CDK4/6 inhibitors.[1][2]

Conclusion
SHR-6390 (dalpiciclib) is a potent and selective CDK4/6 inhibitor with a well-characterized

mechanism of action. Preclinical studies have demonstrated its broad anti-tumor activity in Rb-

positive cancers. Extensive clinical development has established its efficacy and safety in

combination with endocrine therapy for patients with HR+/HER2- advanced and early-stage

breast cancer, positioning it as a significant therapeutic option.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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